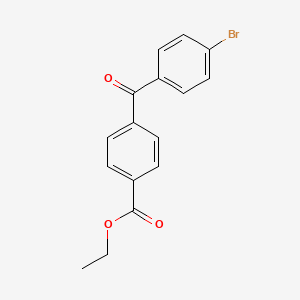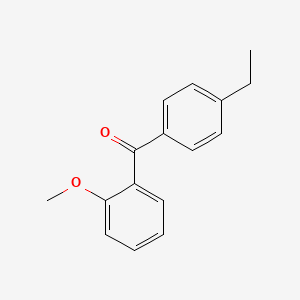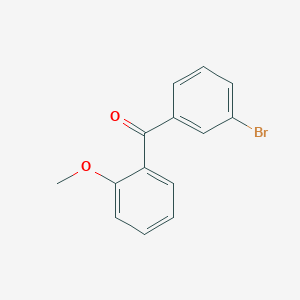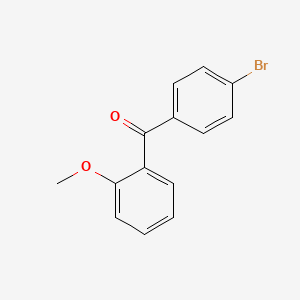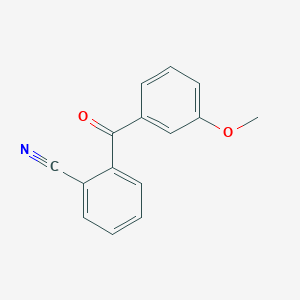
(2-Methyloxiran-2-yl)methanol
説明
“(2-Methyloxiran-2-yl)methanol” is an organic compound with the molecular formula C4H8O2 . It is also known by other names such as 2-methyl-2,3-epoxy-1-propanol and 2-methylglycidol .
Synthesis Analysis
While specific synthesis methods for “(2-Methyloxiran-2-yl)methanol” were not found in the search results, there are references to synthetic approaches involving similar compounds . For a detailed synthesis analysis, it would be best to refer to specialized literature or databases.
Molecular Structure Analysis
The molecular structure of “(2-Methyloxiran-2-yl)methanol” consists of 4 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C4H8O2/c1-4(2-5)3-6-4/h5H,2-3H2,1H3 . The compound has a molecular weight of 88.11 g/mol .
Physical And Chemical Properties Analysis
“(2-Methyloxiran-2-yl)methanol” has a molecular weight of 88.11 g/mol . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 141.8±8.0 °C at 760 mmHg, and a vapor pressure of 2.3±0.6 mmHg at 25°C . It also has a topological polar surface area of 32.8 Ų .
科学的研究の応用
Chiral Building Blocks in Synthesis
(2-Methyloxiran-2-yl)methanol and its derivatives have applications as chiral building blocks in stereoselective synthesis. For example, the enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, a related compound, have been utilized in the stereoselective synthesis of natural terpenes. This compound was synthesized from (R)- and (S)-linalool, showing its potential as a versatile building block in natural flavor synthesis, such as the stereoselective preparation of linaloyl oxide (Serra & De Simeis, 2018).
Catalyst in Electrooxidation Processes
This compound also finds application in electrooxidation processes. For instance, in the study of catalytic electrooxidation of formaldehyde, methyl formate, and dimethoxymethane (byproducts in methanol oxidation) on platinum electrodes, similar compounds played a role. This research helps in understanding the electrochemical reactions at the molecular level, which is crucial in fuel cell technology and other industrial processes (Miki, Ye, Senzaki, & Osawa, 2004).
Enzymatic Desymmetrisation in Organic Solvents
Enzymatic desymmetrisation of (2-hydroxymethyl-oxiranyl)-methanol in organic solvents has been achieved with excellent enantiomeric excess, showcasing its potential in organic synthesis. This method provides access to (S)-(+)-(2-(hydroxymethyl)oxiran-2-yl)methyl acetate and allows for sequential chemical reactions without needing to isolate the chiral product (March Cortijos & Snape, 2008).
Methanol Synthesis and Applications
(2-Methyloxiran-2-yl)methanol is also significant in the broader context of methanol research. Methanol synthesis from CO2 and H2 over specific catalysts and its applications in chemical synthesis, energy technologies, and as a clean-burning fuel has been widely studied. This includes the production of various chemical compounds and its use as an energy carrier for hydrogen storage (Dalena et al., 2018).
Methylotrophic Bacteria in Biotechnological Applications
The role of methanol and similar compounds in biotechnology, especially involving methylotrophic bacteria, is noteworthy. These bacteria have been used for the production of fine and bulk chemicals, illustrating the potential of methanol as an alternative carbon source in bioprocesses (Schrader et al., 2009).
作用機序
Safety and Hazards
“(2-Methyloxiran-2-yl)methanol” is classified as having acute toxicity, both orally (Category 4) and dermally (Category 4). It is also classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and respiratory irritation (Category 3). It is suspected of causing genetic defects (Category 2), being carcinogenic (Category 2), and damaging fertility or the unborn child (Category 2) .
特性
IUPAC Name |
(2-methyloxiran-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-4(2-5)3-6-4/h5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVHHYWBSVSPPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
872-30-0 | |
| Record name | Oxiranemethanal, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC34456 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34456 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-methyloxiran-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345391.png)
![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345393.png)
![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345394.png)
![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345395.png)
![cis-4-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345397.png)
![cis-4-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345402.png)
![cis-4-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345403.png)
